2-Ethyl-6-trifluoromethylnicotinic acid
Description
Properties
Molecular Formula |
C9H8F3NO2 |
|---|---|
Molecular Weight |
219.16 g/mol |
IUPAC Name |
2-ethyl-6-(trifluoromethyl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C9H8F3NO2/c1-2-6-5(8(14)15)3-4-7(13-6)9(10,11)12/h3-4H,2H2,1H3,(H,14,15) |
InChI Key |
FBDXRMDWLSCTFB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC(=N1)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations and Chemical Properties
The following table summarizes key structural and physicochemical differences between 2-Ethyl-6-trifluoromethylnicotinic acid and its analogues:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Purity | Key Structural Features |
|---|---|---|---|---|---|
| This compound* | Not available | C₉H₈F₃NO₂ | 225.16 (estimated) | N/A | Ethyl (-CH₂CH₃) at position 2 |
| 2-Methyl-6-(trifluoromethyl)nicotinic acid | 2775683 | C₈H₆F₃NO₂ | 205.13 | 80–100% (Tech.) | Methyl (-CH₃) at position 2 |
| 2-Hydroxy-6-(trifluoromethyl)nicotinic acid | 191595-63-8 | C₇H₄F₃NO₃ | 207.11 | ≥98% | Hydroxyl (-OH) at position 2 |
| 6-(Trifluoromethyl)nicotinic acid | 231291-22-8 | C₇H₄F₃NO₂ | 191.11 | Not specified | No substituent at position 2 |
| Ethyl 6-(trifluoromethyl)nicotinate | 131747-61-0 | C₉H₈F₃NO₂ | 219.16 | Not specified | Ethyl ester (-COOCH₂CH₃) at position 3 |
| 2-(2-Methoxy-ethoxymethyl)-6-trifluoromethylnicotinic acid | N/A | C₁₁H₁₂F₃NO₄ | 279.21 | ≥95% | Methoxy-ethoxymethyl (-CH₂OCH₂CH₂OCH₃) at position 2 |
*Estimated based on structural analogues.
Key Observations:
Substituent Effects on Molecular Weight :
- The ethyl group in this compound increases its molecular weight (~225 g/mol) compared to methyl (205 g/mol) or hydroxyl (207 g/mol) analogues. Larger substituents, such as methoxy-ethoxymethyl (279 g/mol), significantly elevate molecular weight, impacting solubility and diffusion rates .
Polarity and Solubility :
- Hydroxyl and carboxylic acid groups (e.g., 2-Hydroxy-6-(trifluoromethyl)nicotinic acid) enhance polarity, improving aqueous solubility. In contrast, ethyl or ester groups (e.g., Ethyl 6-(trifluoromethyl)nicotinate) increase lipophilicity, favoring membrane permeability .
Functional Group Reactivity :
- Ester derivatives (e.g., Ethyl 6-(trifluoromethyl)nicotinate) act as prodrugs, requiring hydrolysis to the active carboxylic acid form. This property is exploited in drug design to modulate bioavailability .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-Ethyl-6-trifluoromethylnicotinic acid?
- The synthesis typically involves multi-step reactions, starting with functionalization of the pyridine ring. A general approach includes:
- Halogenation/Substitution : Introducing trifluoromethyl groups via nucleophilic substitution using reagents like trifluoromethyl iodide or copper-mediated trifluoromethylation .
- Alkylation : Ethyl groups can be introduced through Friedel-Crafts alkylation or palladium-catalyzed cross-coupling reactions .
- Oxidation : Final oxidation of intermediates (e.g., methyl or alcohol groups) to carboxylic acids using oxidizing agents like KMnO₄ or RuO₄ under controlled pH (neutral to slightly acidic) .
Q. What analytical techniques are critical for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹⁹F NMR confirm the positions of ethyl and trifluoromethyl groups. For example, the ethyl group’s triplet signal (~1.3 ppm) and the trifluoromethyl’s singlet (~-60 ppm in ¹⁹F NMR) .
- High-Performance Liquid Chromatography (HPLC) : Purity assessment using reverse-phase C18 columns with UV detection at 254 nm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ expected for C₉H₈F₃NO₂) .
Q. What are the primary biological activities associated with fluorinated nicotinic acid derivatives?
- Fluorinated analogs, including this compound, exhibit:
- Antimicrobial Activity : Against Gram-positive bacteria (e.g., Staphylococcus aureus) due to interference with cell-wall synthesis .
- Anti-inflammatory Effects : Inhibition of COX-2 enzymes, demonstrated via in vitro assays using LPS-induced macrophage models .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
- Temperature Modulation : Lower temperatures (40–60°C) reduce decomposition during trifluoromethylation, while higher temperatures (80–100°C) enhance alkylation efficiency .
- Catalyst Selection : Palladium catalysts (e.g., Pd(OAc)₂) with ligands like Xantphos improve cross-coupling yields by reducing side-product formation .
- Solvent Optimization : Using DMF increases solubility of intermediates, whereas THF minimizes unwanted hydrolysis .
Q. How can spectral data contradictions (e.g., overlapping NMR signals) be resolved for structural confirmation?
- 2D NMR Techniques : COSY and HSQC experiments differentiate overlapping proton signals (e.g., ethyl vs. pyridine protons) .
- Isotopic Labeling : ¹³C-labeled analogs or deuterated solvents (e.g., DMSO-d₆) clarify ambiguous peaks in crowded spectral regions .
- Computational Modeling : DFT calculations (e.g., Gaussian 09) predict chemical shifts and validate experimental data .
Q. What strategies are effective for studying interactions between this compound and biological targets?
- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., COX-2) on sensor chips to measure binding affinity (KD values) in real-time .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to assess binding specificity .
- Molecular Docking : Use software like AutoDock Vina to predict binding modes and guide mutagenesis studies .
Q. How can purification challenges (e.g., low solubility) be addressed during isolation?
- Recrystallization : Use solvent mixtures (e.g., ethanol/water) to enhance crystal formation. Adjust pH to 4–5 for selective precipitation .
- Prep-HPLC : Gradient elution (acetonitrile/water with 0.1% TFA) separates closely related impurities .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported biological activity data for fluorinated nicotinic acid derivatives?
- Assay Standardization : Compare protocols for MIC (Minimum Inhibitory Concentration) tests; variations in bacterial strain selection or growth media significantly affect results .
- Metabolite Profiling : LC-MS/MS can identify degradation products or active metabolites that may explain divergent in vivo vs. in vitro outcomes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
